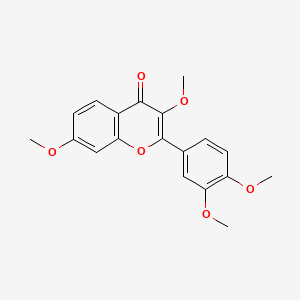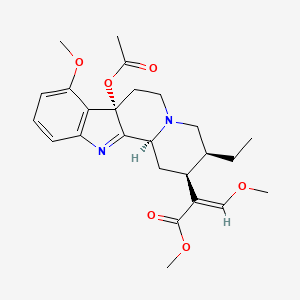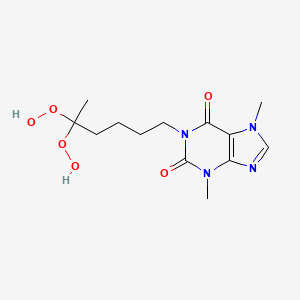
Pentoxifylline gem-dihydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentoxifylline gem-dihydroperoxide is a derivative of pentoxifylline, a methylxanthine derivative known for its vasodilatory and anti-inflammatory properties This compound is of interest due to its unique chemical structure, which includes two hydroperoxide groups attached to the same carbon atom (geminal dihydroperoxide)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentoxifylline gem-dihydroperoxide typically involves the oxidation of pentoxifylline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as cesium nitrate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentoxifylline gem-dihydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can convert it back to pentoxifylline or other derivatives.
Substitution: The hydroperoxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium peroxydisulfate, and UV irradiation.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Pentoxifylline and its derivatives.
Substitution: Various substituted pentoxifylline derivatives.
Scientific Research Applications
Pentoxifylline gem-dihydroperoxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on cellular oxidative stress and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentoxifylline gem-dihydroperoxide involves its ability to generate reactive oxygen species (ROS) through the decomposition of its hydroperoxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to changes in cellular signaling and function . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Gem-dihydroperoxides of aldehydes and ketones: These compounds share the geminal dihydroperoxide structure and are used in similar applications.
Other methylxanthine derivatives: Compounds like caffeine and theophylline have similar core structures but lack the hydroperoxide groups.
Uniqueness
Pentoxifylline gem-dihydroperoxide is unique due to its dual hydroperoxide groups, which impart distinct chemical reactivity and potential biological effects. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1243654-85-4 |
|---|---|
Molecular Formula |
C13H20N4O6 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(5,5-dihydroperoxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O6/c1-13(22-20,23-21)6-4-5-7-17-11(18)9-10(14-8-15(9)2)16(3)12(17)19/h8,20-21H,4-7H2,1-3H3 |
InChI Key |
LUXSBGYLGNHVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)(OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


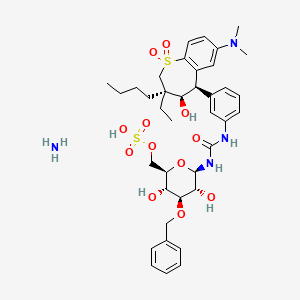
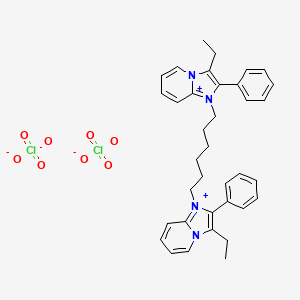

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
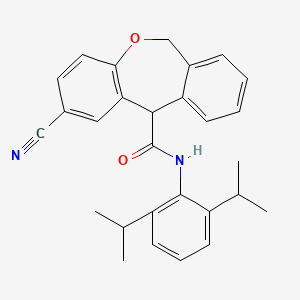
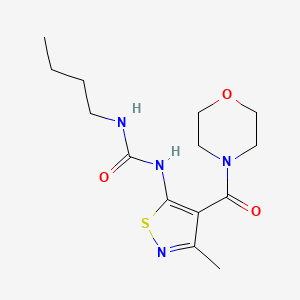
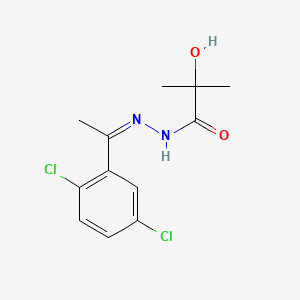
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
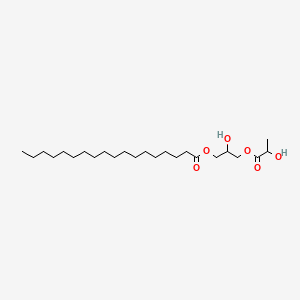

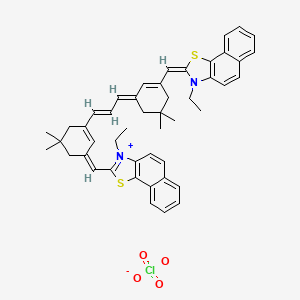
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
